N-(3-bromophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide
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Overview
Description
N-(3-BROMOPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a benzothiophene moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Acetohydrazide Moiety: The final step involves the condensation of the intermediate with acetic hydrazide under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-BROMOPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-CHLOROPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE
- **N-(3-FLUOROPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE
Uniqueness
N-(3-BROMOPHENYL)-N’-[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]ACETOHYDRAZIDE is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to its chloro- and fluoro- analogs
Properties
Molecular Formula |
C16H11BrN2O2S |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C16H11BrN2O2S/c1-10(20)19(12-6-4-5-11(17)9-12)18-16-15(21)13-7-2-3-8-14(13)22-16/h2-9H,1H3/b18-16- |
InChI Key |
DSTJSAQDPIFSSU-VLGSPTGOSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC(=CC=C1)Br)/N=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)Br)N=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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